

# 4-Chloro-3-methylquinoline CAS number

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## Compound of Interest

Compound Name: 4-Chloro-3-methylquinoline

Cat. No.: B1630497

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An In-Depth Technical Guide to **4-Chloro-3-methylquinoline** (CAS No. 63136-60-7)

## Introduction

**4-Chloro-3-methylquinoline**, identified by the CAS number 63136-60-7, is a substituted quinoline derivative that serves as a pivotal heterocyclic building block in synthetic organic chemistry and drug discovery.<sup>[1][2][3]</sup> Its structure, featuring a reactive chlorine atom at the 4-position, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found at the core of numerous therapeutic agents, including those with anti-malarial, anti-cancer, and anti-tuberculosis properties.<sup>[4]</sup> This guide provides a comprehensive technical overview of **4-Chloro-3-methylquinoline**, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, analytical characterization, and applications, underpinned by established protocols and safety considerations.

## Physicochemical and Structural Properties

Understanding the fundamental properties of **4-Chloro-3-methylquinoline** is the first step in its effective application. The compound is typically an off-white to light yellow crystalline solid.<sup>[2][5]</sup> Its key identifiers and physicochemical characteristics are summarized below.

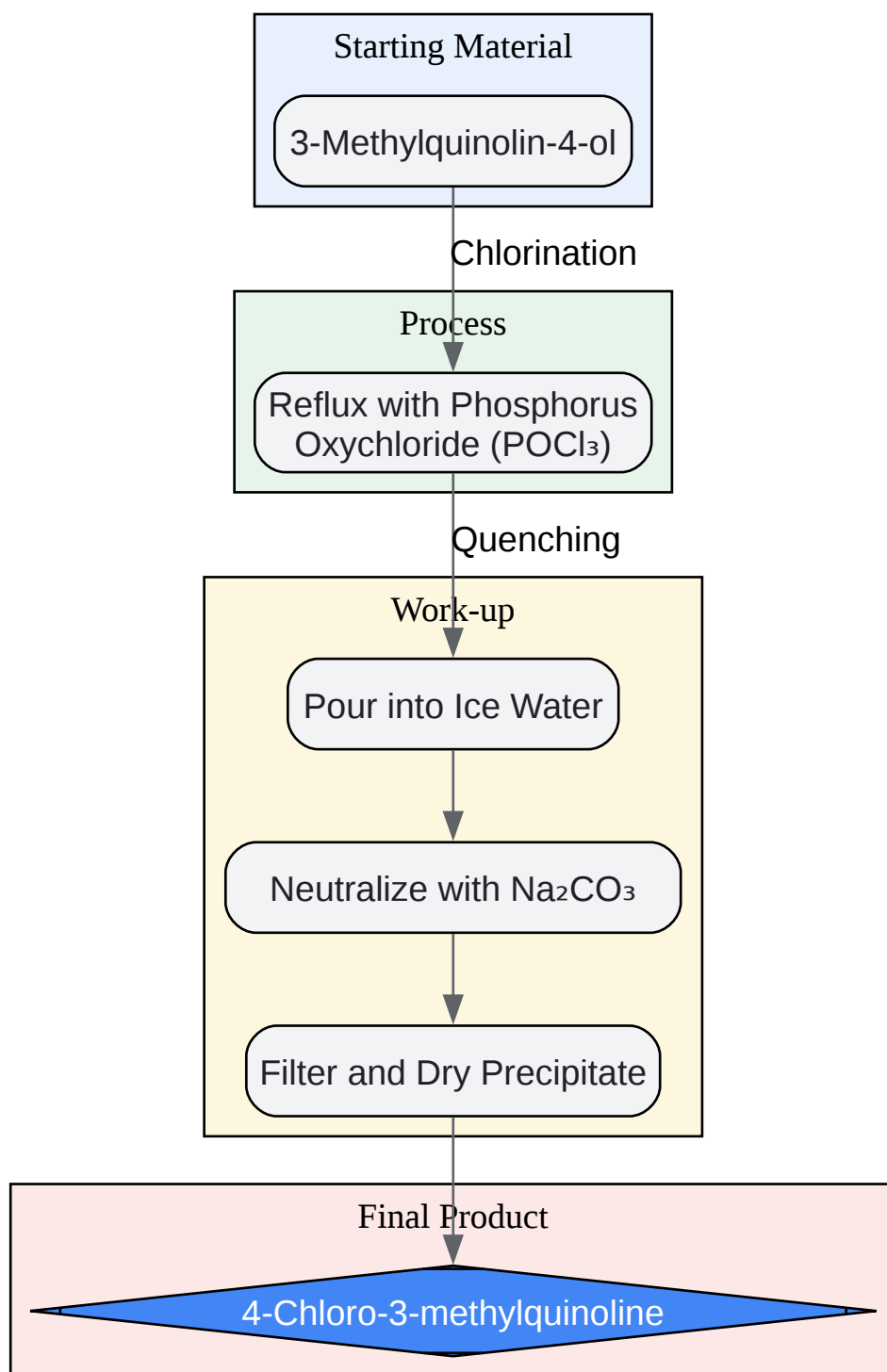
Property	Value	Source
CAS Number	63136-60-7	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN	[1][2][3]
Molecular Weight	177.63 g/mol	[1][2][6]
Appearance	Off-white to light yellow solid	[2][5]
Melting Point	60 °C	[2][5]
Boiling Point	276.1 ± 20.0 °C (Predicted)	[2][5]
Density	1.225 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][5]
pKa	3.74 ± 0.24 (Predicted)	[2][5]
XLogP3	3.2	[3][6]
SMILES	<chem>CC1=C(C2=CC=CC=C2N=C1)Cl</chem>	[7]
InChIKey	PQBLNZUMJQLZAC-UHFFFAOYSA-N	[2]

## Synthesis and Chemical Reactivity

The synthesis of **4-Chloro-3-methylquinoline** is a critical process that enables its use as a versatile intermediate. Its reactivity is dominated by the susceptibility of the C4-chloro group to nucleophilic substitution, a feature extensively exploited in synthetic chemistry.

### General Synthesis Pathway

A common and effective method for synthesizing **4-Chloro-3-methylquinoline** involves the chlorination of 3-methylquinolin-4-ol using a potent chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>).<sup>[3]</sup> This reaction transforms the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.



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Caption: General workflow for the synthesis of **4-Chloro-3-methylquinoline**.

## Experimental Protocol: Synthesis from 3-Methylquinolin-4-ol[3]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride ( $\text{POCl}_3$ , excess).
- **Heating:** Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The causality here is that the elevated temperature is required to overcome the activation energy for the chlorination reaction.
- **Quenching:** After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step hydrolyzes the excess  $\text{POCl}_3$  in a controlled manner.
- **Neutralization:** Neutralize the acidic solution by the portion-wise addition of a base, such as sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), until the pH is neutral to slightly basic. This causes the product to precipitate out of the aqueous solution.
- **Isolation:** Collect the resulting precipitate by vacuum filtration.
- **Purification:** Wash the solid with copious amounts of water to remove inorganic salts and dry thoroughly. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **4-Chloro-3-methylquinoline**.

## Chemical Reactivity and Applications in Synthesis

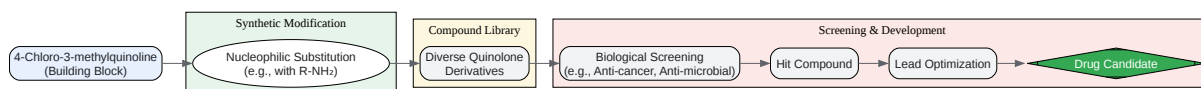
The primary utility of **4-Chloro-3-methylquinoline** stems from the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution ( $\text{S}_\text{N}\text{Ar}$ ). This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, which is a cornerstone of building molecular diversity in drug discovery programs.

For instance, the reaction with an amine, such as N-(4-nitrophenethyl)isoquinolin-1-amine, demonstrates its role as an electrophile in forming new C-N bonds, a common strategy in the synthesis of bioactive molecules.[3] The chlorine atom acts as a leaving group, displaced by the nucleophilic amine. This reactivity is fundamental to its role as a precursor for more complex quinoline-based scaffolds.[8]

## Role in Drug Discovery and Development

The quinoline ring system is a mainstay in medicinal chemistry. The introduction of chlorine-containing molecules has been a highly successful strategy in drug discovery, with over 250 FDA-approved chloro-containing drugs on the market.[9] Chlorine's unique electronic and steric properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

While specific blockbuster drugs derived directly from **4-Chloro-3-methylquinoline** are not prominently documented, its value lies as a versatile intermediate. Its structural analogue, 4-Chloro-3-nitroquinoline, is a critical precursor in the synthesis of Imiquimod, an immune response modifier.[10][11] This highlights the importance of the 4-chloroquinoline scaffold in accessing high-value pharmaceutical agents. Researchers utilize **4-Chloro-3-methylquinoline** to synthesize novel compounds for screening against various diseases, leveraging the established biological activity of the quinoline core.[4]



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Caption: Role of **4-Chloro-3-methylquinoline** in a typical drug discovery workflow.

## Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and quantity of **4-Chloro-3-methylquinoline** in research and quality control settings.[12] A combination of spectroscopic and chromatographic techniques is typically employed.

## Spectroscopic Profile

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.5-8.1 ppm.<sup>[3]</sup> A characteristic singlet for the methyl ( $\text{CH}_3$ ) group protons would appear further upfield, likely around 2.5 ppm.<sup>[3]</sup>
- $^{13}\text{C}$  NMR: The carbon spectrum would display signals for all 10 carbon atoms, with the aromatic carbons appearing in the 120-150 ppm region and the methyl carbon signal appearing significantly upfield.
- Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show a prominent molecular ion peak ( $\text{M}^+$ ) at  $m/z$  177 and a characteristic  $\text{M}+2$  peak at  $m/z$  179 with an intensity of about one-third of the  $\text{M}^+$  peak, confirming the presence of a single chlorine atom.<sup>[13]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for  $\text{C}=\text{C}$  and  $\text{C}=\text{N}$  stretching vibrations within the aromatic quinoline ring system, typically in the  $1500\text{-}1600\text{ cm}^{-1}$  region.

## Chromatographic Methods

The purity of **4-Chloro-3-methylquinoline** is often assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).<sup>[12]</sup>

Protocol: HPLC Analysis (Adapted Method)<sup>[12]</sup>

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$ ).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) at a 60:40 (v/v) ratio. The choice of a buffered aqueous-organic mobile phase is standard for reverse-phase separation of moderately polar heterocyclic compounds.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 245 nm.
- Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration within the method's linear range.

Protocol: GC-MS Analysis (Adapted Method)[[12](#)]

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: Capillary column suitable for polar analytes (e.g., 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Temperature Program: Isothermal at 155°C or a gradient program starting at a lower temperature and ramping up, to ensure good separation from any impurities.
- Injection: 1  $\mu$ L via splitless injection at 250°C.
- MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300. This self-validating system confirms identity by both retention time and the unique mass fragmentation pattern.

## Safety, Handling, and Storage

Proper handling of **4-Chloro-3-methylquinoline** is crucial due to its potential hazards.

### Hazard Identification

The compound is classified with the following GHS hazard statements:[[2](#)][[6](#)]

- H315: Causes skin irritation.[[2](#)][[6](#)]
- H319: Causes serious eye irritation.[[2](#)][[6](#)]
- H335: May cause respiratory irritation.[[2](#)][[6](#)]

### Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[[14](#)]
- Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of dust or vapors.[[14](#)]

- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.  
[2] Do not eat, drink, or smoke when using this product.[2]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[2] For long-term stability, it is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2]  
[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

## Conclusion

**4-Chloro-3-methylquinoline** is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the versatile reactivity of its C4-chloro group make it an invaluable tool for medicinal chemists. By providing a reactive handle on the privileged quinoline scaffold, it allows for the systematic exploration of chemical space, paving the way for the discovery of next-generation drugs. Adherence to rigorous analytical and safety protocols ensures its effective and safe application in the laboratory and beyond.

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